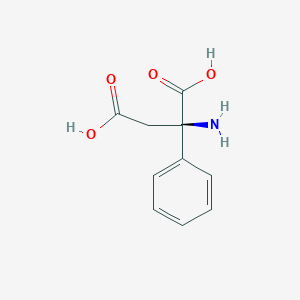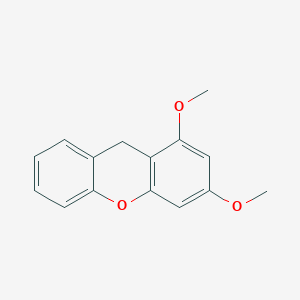![molecular formula C16H11Br2N B14616964 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole CAS No. 60986-54-1](/img/structure/B14616964.png)
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine atoms at specific positions on the indole and phenyl rings, which can significantly influence its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-phenylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Stille Coupling: The brominated intermediate is then subjected to a Stille coupling reaction with a suitable stannane reagent to form the ethenyl linkage between the indole and phenyl rings.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the indole and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethenyl linkage allows for further coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
科学的研究の応用
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and cellular pathways.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the ethenyl linkage can influence the binding affinity and specificity of the compound towards its targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Phenylindole: Lacks the bromine atoms and ethenyl linkage, resulting in different chemical properties and biological activities.
4-Bromo-2-phenylindole: Contains a bromine atom on the indole ring but lacks the ethenyl linkage.
2-[2-(4-Bromophenyl)ethenyl]indole: Similar structure but without the bromine atom on the indole ring.
Uniqueness
6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole is unique due to the presence of bromine atoms at specific positions and the ethenyl linkage between the indole and phenyl rings. These structural features can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
60986-54-1 |
|---|---|
分子式 |
C16H11Br2N |
分子量 |
377.07 g/mol |
IUPAC名 |
6-bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)3-8-15-9-12-4-7-14(18)10-16(12)19-15/h1-10,19H |
InChIキー |
QBSWRMRKAYMMAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC3=C(N2)C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


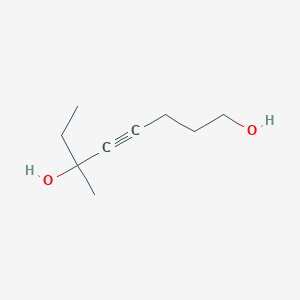
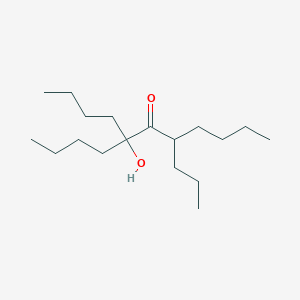
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
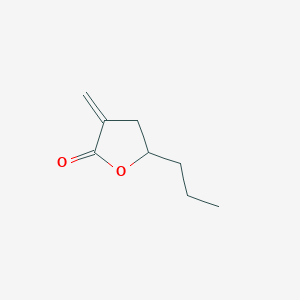
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
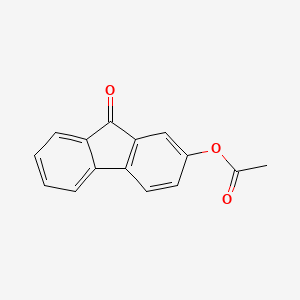

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

